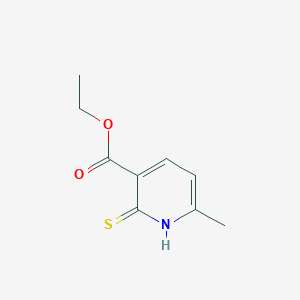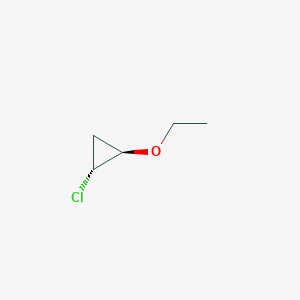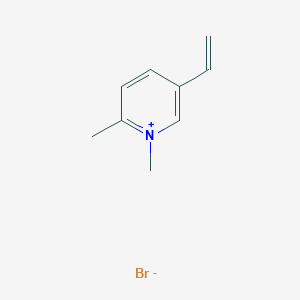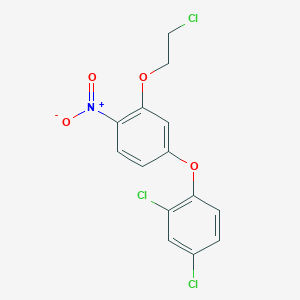
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of chloroethoxy and dichlorophenoxy groups attached to a nitrobenzene core. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves the following steps:
Etherification: The formation of the chloroethoxy group.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and etherification processes under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloroethoxy or dichlorophenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Aplicaciones Científicas De Investigación
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
55751-91-2 |
|---|---|
Fórmula molecular |
C14H10Cl3NO4 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
2-(2-chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H10Cl3NO4/c15-5-6-21-14-8-10(2-3-12(14)18(19)20)22-13-4-1-9(16)7-11(13)17/h1-4,7-8H,5-6H2 |
Clave InChI |
MJVBRPXKVVVIBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



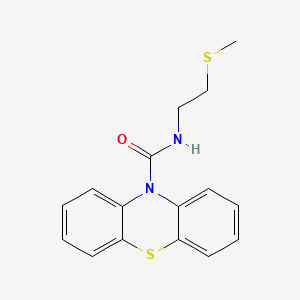
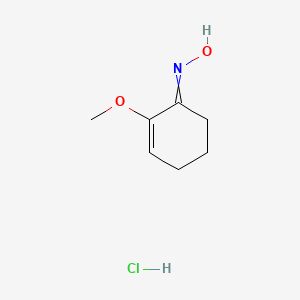
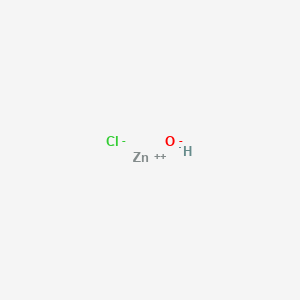
-](/img/structure/B14641145.png)
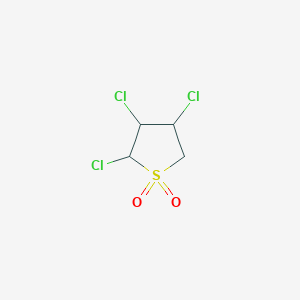
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)

